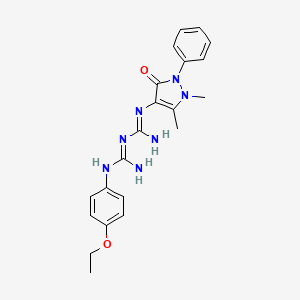
2-(5-bromo-2-furyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-bromo-2-furyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole, also known as BPFNO, is a heterocyclic organic compound that has received significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
2-(5-bromo-2-furyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole has been shown to inhibit the activity of various enzymes and proteins, including tyrosinase, cholinesterase, and acetylcholinesterase. It also exhibits antioxidant and anti-inflammatory properties, which contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
2-(5-bromo-2-furyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses. It has also been shown to have neuroprotective effects and to improve cognitive function in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(5-bromo-2-furyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole is its ease of synthesis, which makes it readily available for use in laboratory experiments. However, one limitation is its relatively low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 2-(5-bromo-2-furyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole, including the development of novel materials and polymers based on 2-(5-bromo-2-furyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole, the investigation of its potential therapeutic effects on various diseases, and the elucidation of its mechanism of action at the molecular level. Additionally, further studies are needed to determine the optimal dosage and administration of 2-(5-bromo-2-furyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole for therapeutic purposes.
Conclusion:
In conclusion, 2-(5-bromo-2-furyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole is a heterocyclic organic compound that has potential applications in various fields, including material science, medicinal chemistry, and biochemistry. Its ease of synthesis, mechanism of action, and biochemical and physiological effects make it a promising candidate for further research and development.
Synthesemethoden
2-(5-bromo-2-furyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole can be synthesized through a simple and efficient method that involves the reaction of 5-bromo-2-furaldehyde and 4-nitrophenylhydrazine in the presence of acetic anhydride and concentrated sulfuric acid. The resulting product is then purified through recrystallization to obtain a pure form of 2-(5-bromo-2-furyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole.
Wissenschaftliche Forschungsanwendungen
2-(5-bromo-2-furyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole has been extensively studied for its potential applications in various fields, including material science, medicinal chemistry, and biochemistry. In material science, 2-(5-bromo-2-furyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole has been used as a building block for the synthesis of novel polymers and materials with unique properties. In medicinal chemistry, 2-(5-bromo-2-furyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole has been investigated for its potential as an anticancer agent and as a therapeutic agent for various diseases. In biochemistry, 2-(5-bromo-2-furyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole has been studied for its mechanism of action and its effects on various biological processes.
Eigenschaften
IUPAC Name |
2-(5-bromofuran-2-yl)-5-(4-nitrophenyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6BrN3O4/c13-10-6-5-9(19-10)12-15-14-11(20-12)7-1-3-8(4-2-7)16(17)18/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPZCIHCUJAEOHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(O2)C3=CC=C(O3)Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6BrN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-methoxy-4-(2-{[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetyl}carbonohydrazonoyl)phenyl 2-bromobenzoate](/img/structure/B5874502.png)
![2-phenyl-N-{5-[(phenylthio)methyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B5874513.png)
![N-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]-2-phenylacetamide](/img/structure/B5874514.png)
![8-fluoro-4-(4-morpholinyl)-5H-pyrimido[5,4-b]indole](/img/structure/B5874518.png)

![isobutyl {5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}carbamate](/img/structure/B5874536.png)


![2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)acetamide](/img/structure/B5874545.png)


